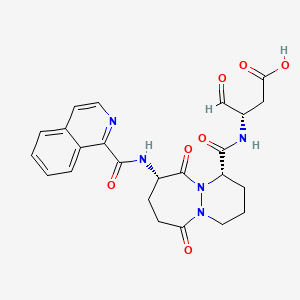
Unii-WV88DU3mux
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
VRT-18858 is synthesized as a metabolite of Pralnacasan. The preparation involves the hydrolysis of the ethoxy group of Pralnacasan by plasma esterases, yielding the active compound VRT-18858 . The industrial production methods for VRT-18858 are not extensively documented, but it is typically prepared in laboratory settings for research purposes .
Chemical Reactions Analysis
VRT-18858 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VRT-18858 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of caspase inhibitors and their mechanisms.
Biology: Employed in research on inflammatory pathways and the role of interleukin-1 beta in various diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and treatments.
Mechanism of Action
VRT-18858 inhibits interleukin-1 beta converting enzyme, an enzyme that regulates the production of interleukin-1 and interferon gamma, which are intercellular mediators that initiate and sustain the process of inflammation . By inhibiting this enzyme, VRT-18858 helps to curtail damaging inflammatory processes common to a number of acute and chronic conditions .
Comparison with Similar Compounds
VRT-18858 is unique in its potent inhibition of interleukin-1 beta converting enzyme. Similar compounds include:
Pralnacasan (VX-740): The parent compound of VRT-18858, also an inhibitor of interleukin-1 beta converting enzyme.
VX-765: Another caspase inhibitor with similar anti-inflammatory properties.
Belnacasan (VX-765): A related compound with similar mechanisms of action and therapeutic potential.
VRT-18858 stands out due to its specific metabolic pathway and its potent inhibition of interleukin-1 beta converting enzyme .
Properties
CAS No. |
192756-07-3 |
|---|---|
Molecular Formula |
C24H25N5O7 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1 |
InChI Key |
CUVNEENHHCPUBW-SZMVWBNQSA-N |
SMILES |
C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |
Isomeric SMILES |
C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O |
Canonical SMILES |
C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VRT18858; VRT 18858; VRT-18858 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


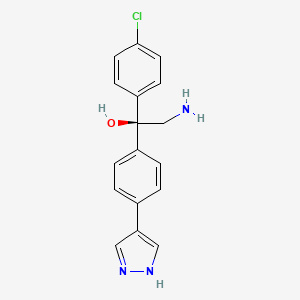

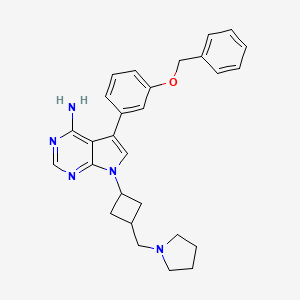

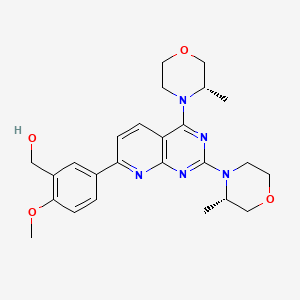


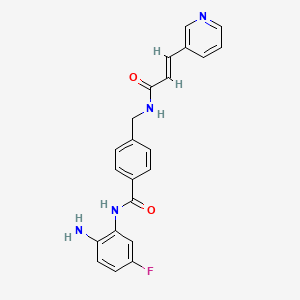
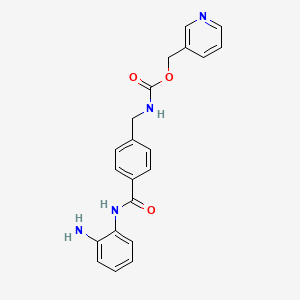
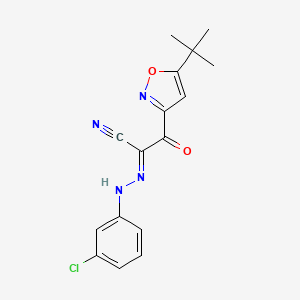
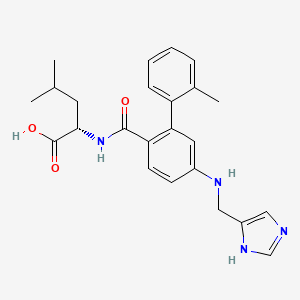

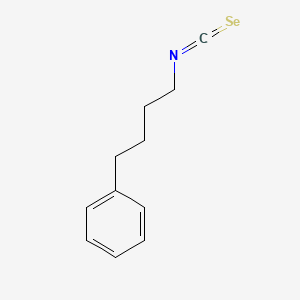
![Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one](/img/structure/B1683985.png)
